REACTION_CXSMILES
|
Br.[CH3:2][N:3]([CH3:12])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].BrBr>O>[CH3:2][N:3]([CH3:12])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:0.1|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring from a 10.0 ml buret
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product separated as a dark red oil on the bottom of the flask
|
Type
|
CUSTOM
|
Details
|
The top aqueous layer was decanted
|
Type
|
CUSTOM
|
Details
|
the remaining traces of water removed
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCCCCCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.47 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 223.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |